2-(6-cloropiridin-3-il)-1H-bencimidazol

Descripción general

Descripción

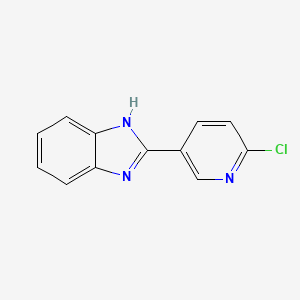

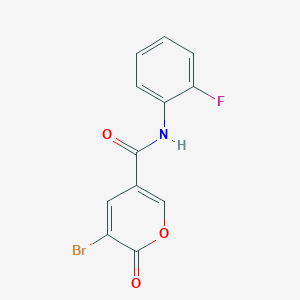

2-(6-Chloropyridin-3-yl)-1H-benzimidazole is an organic compound with a molecular formula of C9H6ClN3. It belongs to the class of benzimidazoles, which are heterocyclic aromatic compounds containing two nitrogen atoms in a six-membered ring. Benzimidazoles have a wide range of uses, including as pharmaceuticals, fungicides, and insecticides. This compound is of particular interest due to its potential applications in scientific research.

Aplicaciones Científicas De Investigación

Optoelectrónica y Fotónica

2-(6-cloropiridin-3-il)-1H-bencimidazol: se ha identificado como un material potencial para aplicaciones ópticas no lineales (NLO) . Sus propiedades, como la transparencia óptica, la estabilidad térmica y el comportamiento dieléctrico, lo hacen adecuado para su uso en generadores de frecuencia, limitadores ópticos y dispositivos de conmutación óptica. La capacidad del compuesto para exhibir una absorción de dos fotones y una refracción no lineal significativas bajo iluminación láser de onda continua es particularmente notable para el desarrollo de dispositivos fotónicos avanzados .

Química Agrícola

En el sector agrícola, los derivados del compuesto han mostrado promesa como agentes insecticidas. La porción cloropiridinilo, una característica común en los insecticidas neonicotinoides, sugiere que el this compound podría servir como un farmacóforo para desarrollar nuevas moléculas bioactivas con aplicaciones potenciales en el control de plagas .

Ciencia de Materiales

Las propiedades estructurales y electrónicas del compuesto se han estudiado ampliamente utilizando cálculos de Teoría del Funcional de Densidad (DFT). Estos estudios proporcionan información sobre su uso potencial en la creación de nuevos materiales con características electrónicas y vibracionales deseables para diversas aplicaciones industriales .

Ciencia Ambiental

La investigación sobre la biodegradación de compuestos cloropiridinilo, incluidos los relacionados con el this compound, es crucial para la protección ambiental. Los procesos microbianos que pueden biotransformar y biodegradar estos compuestos son esenciales para mitigar su impacto en los ecosistemas, particularmente con respecto a la salud de los insectos y la biodiversidad acuática .

Química Analítica

Si bien no se informan aplicaciones específicas del this compound en química analítica, los compuestos cloropiridinilo relacionados se utilizan como intermediarios y reactivos en las síntesis químicas. Sus propiedades se pueden aprovechar en métodos analíticos para estudiar diversos procesos bioquímicos o para desarrollar nuevos reactivos analíticos .

Bioquímica

La bioactividad de los compuestos piridinilo, incluidos los relacionados estructuralmente con el this compound, se ha explorado en bioquímica. Estos compuestos se han sintetizado y probado para su potencial en la inhibición de diversos objetivos biológicos, lo que podría conducir al desarrollo de nuevos agentes terapéuticos .

Mecanismo De Acción

Target of Action

Similar compounds like imidacloprid and epibatidine have been found to interact with theCHRNA7-FAM7A fusion protein . This protein is a type of neuronal nicotinic acetylcholine receptor, which plays a crucial role in signal transmission in the nervous system.

Mode of Action

Based on the similarity to other compounds, it may interact with its targets, leading to changes in the transmission of signals in the nervous system .

Biochemical Pathways

Given its potential interaction with neuronal nicotinic acetylcholine receptors, it may influence pathways related to neurotransmission .

Result of Action

Based on the potential targets, it may influence signal transmission in the nervous system .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

2-(6-chloropyridin-3-yl)-1H-benzimidazole plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with nicotinic cholinergic receptors, which are crucial for neurotransmission. The interaction between 2-(6-chloropyridin-3-yl)-1H-benzimidazole and these receptors can modulate their activity, leading to changes in neurotransmitter release and synaptic plasticity . Additionally, 2-(6-chloropyridin-3-yl)-1H-benzimidazole can bind to specific enzymes, influencing their catalytic activity and altering metabolic pathways .

Cellular Effects

The effects of 2-(6-chloropyridin-3-yl)-1H-benzimidazole on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving the NF-kappa-B pathway . By modulating this pathway, 2-(6-chloropyridin-3-yl)-1H-benzimidazole can affect gene expression and cellular metabolism. Furthermore, this compound has been shown to impact cell proliferation and apoptosis, making it a potential candidate for cancer research .

Molecular Mechanism

At the molecular level, 2-(6-chloropyridin-3-yl)-1H-benzimidazole exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with nicotinic cholinergic receptors, which leads to the modulation of receptor activity and subsequent changes in neurotransmitter release . Additionally, 2-(6-chloropyridin-3-yl)-1H-benzimidazole can inhibit or activate specific enzymes, thereby altering metabolic pathways and gene expression . These molecular interactions are crucial for understanding the compound’s overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(6-chloropyridin-3-yl)-1H-benzimidazole can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . The degradation products may have different biochemical properties, which can influence long-term cellular function. In vitro and in vivo studies have demonstrated that prolonged exposure to 2-(6-chloropyridin-3-yl)-1H-benzimidazole can lead to cumulative effects on cellular processes .

Dosage Effects in Animal Models

The effects of 2-(6-chloropyridin-3-yl)-1H-benzimidazole vary with different dosages in animal models. At low doses, this compound has been shown to modulate neurotransmitter release and enhance cognitive function . At higher doses, 2-(6-chloropyridin-3-yl)-1H-benzimidazole can exhibit toxic effects, including neurotoxicity and hepatotoxicity . These dosage-dependent effects are crucial for determining the therapeutic window and potential adverse effects of the compound.

Metabolic Pathways

2-(6-chloropyridin-3-yl)-1H-benzimidazole is involved in several metabolic pathways. It interacts with enzymes such as amidases, which initiate the hydrolysis of the compound into its metabolites . These metabolites can further participate in various biochemical reactions, influencing metabolic flux and metabolite levels. Understanding the metabolic pathways of 2-(6-chloropyridin-3-yl)-1H-benzimidazole is essential for elucidating its overall biochemical effects.

Transport and Distribution

The transport and distribution of 2-(6-chloropyridin-3-yl)-1H-benzimidazole within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments. The distribution of 2-(6-chloropyridin-3-yl)-1H-benzimidazole can influence its biochemical activity and overall efficacy .

Subcellular Localization

2-(6-chloropyridin-3-yl)-1H-benzimidazole exhibits specific subcellular localization patterns, which are crucial for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . The subcellular localization of 2-(6-chloropyridin-3-yl)-1H-benzimidazole can affect its interactions with biomolecules and its overall biochemical effects .

Propiedades

IUPAC Name |

2-(6-chloropyridin-3-yl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClN3/c13-11-6-5-8(7-14-11)12-15-9-3-1-2-4-10(9)16-12/h1-7H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCANYPPCSFCTEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=CN=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40363388 | |

| Record name | 2-(6-chloropyridin-3-yl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

31.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26657883 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

54661-55-1 | |

| Record name | 2-(6-chloropyridin-3-yl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(6-chloropyridin-3-yl)-1H-1,3-benzodiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(3-Acetyl-2-hydroxy-6-methoxy-phenyl)-cyclopropyl]-3-(5-cyano-pyridin-2-YL)-thiourea](/img/structure/B1224135.png)

![2-[[6-[(3-bromo-6-oxo-1-cyclohexa-2,4-dienylidene)methylamino]-1,3-benzothiazol-2-yl]thio]-N-phenylacetamide](/img/structure/B1224138.png)

![5-[(1,3-Benzodioxol-5-ylamino)methylidene]-1-cyclopropyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B1224139.png)

![4-[(2,4-Dimethoxyanilino)methylidene]-2-(6-methyl-2-pyridinyl)isoquinoline-1,3-dione](/img/structure/B1224144.png)

![1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-(4-fluorophenyl)-1-(pyridin-4-ylmethyl)thiourea](/img/structure/B1224146.png)

![N-(3,4-dimethoxyphenyl)-6-phenyl-4-thieno[2,3-d]pyrimidinamine](/img/structure/B1224150.png)

![2-[2-[[5-[1-(Dimethylamino)propyl]-4-[2-(4-morpholinyl)ethyl]-1,2,4-triazol-3-yl]thio]ethylamino]ethanol](/img/structure/B1224154.png)